Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one
Brand Name: Vulcanchem
CAS No.: 143343-85-5
VCID: VC0117120
InChI: InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2
SMILES: C1C2CC3CC(CC1N3CC2=O)O
Molecular Formula: C10H15NO2
Molecular Weight: 181.2316

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one

CAS No.: 143343-85-5

Cat. No.: VC0117120

Molecular Formula: C10H15NO2

Molecular Weight: 181.2316

* For research use only. Not for human or veterinary use.

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one - 143343-85-5

Specification

CAS No. 143343-85-5
Molecular Formula C10H15NO2
Molecular Weight 181.2316
IUPAC Name 5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one
Standard InChI InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2
SMILES C1C2CC3CC(CC1N3CC2=O)O

Introduction

Chemical Structure and Properties

Chemical Identification

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one belongs to the quinolizine class of compounds, featuring a tricyclic structure with an azatricyclo backbone. The compound is characterized by several identification parameters as outlined in Table 1.1.

Table 1.1: Chemical Identification Parameters

ParameterValue
CAS Number143343-85-5 (parent compound)
CAS Number (stereoisomer)115956-07-5
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight181.23 g/mol
SMILESOC1CC2CC3CC(C1)N2CC3=O
InChIInChI=1S/C10H15NO2.ClH/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13
MDL NumberMFCD09751252

The compound contains a hydroxyl group at position 8 and a carbonyl group at position 3, which contribute to its chemical reactivity and potential pharmacological activity. The molecular structure contains multiple chiral centers, leading to several stereoisomers with potentially different biological activities .

Stereochemistry and Isomers

The stereochemistry of Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one is significant for its biological activity. Several stereoisomers have been identified and characterized in the literature, particularly the (6R,9aS) configuration which appears to be pharmacologically relevant .

Key stereoisomers include:

  • (6R,9aS)-8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one

  • (2a,6a,8a,9ab)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4h)-one

  • endo-8-Hydroxyhexahydro-1H-2,6-methanoquinolizin-3(2H)-one

  • (3S,7R)-5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one

The endo configuration appears to be particularly important for the compound's applications in pharmaceutical preparations, as evidenced by its specific mention in commercial product listings .

Synthesis and Derivatives

Chemical Derivatives

The compound can exist in various forms including the free base and salt forms. One significant derivative is the hydrochloride salt (Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one Hydrochloride), which has a molecular weight of 217.69 g/mol and molecular formula C₁₀H₁₅NO₂·HCl .

This hydrochloride salt is also known as "Dolasetron Mesylate Related Compound A," indicating its relationship to the antiemetic drug dolasetron . This association suggests that Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one may serve as a precursor or metabolite in the dolasetron synthesis pathway.

Patent Information

A significant patent (US-4906755-A) related to this compound focuses on esters of Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-(4H)-one and related compounds . The patent, granted on March 6, 1990, to Merrell Dow Pharma, describes:

  • Novel ester derivatives of the parent compound

  • Standard preparation methods from appropriate carboxylic acids and alcohols

  • A new process utilizing heavy metal salts of super acids for cases where steric factors are significant

The patent specifically mentions applications in the treatment of migraine and cytotoxic drug-induced vomiting, highlighting the compound's pharmacological importance .

Pharmacological Applications

Therapeutic Uses

According to patent information and related literature, Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one and its derivatives have significant therapeutic potential in two main areas:

The relationship to dolasetron mesylate indicates that this compound may be part of an important class of antiemetic agents that work through serotonin receptor antagonism, which is a well-established mechanism for controlling nausea and vomiting, particularly in chemotherapy patients.

SupplierCountryProduct Advantage Score
Eurolabs LimitedUnited Kingdom46
Service Chemical Inc.Germany71
Xiamen Flint Chemical Co., LtdChina65
American Custom Chemicals CorporationNot specifiedN/A
LGC StandardsNot specifiedN/A

Market Trends

A market research report from April 2025 titled "Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one stereoisomer (CAS 115956-07-5) Market Research Report 2025" suggests ongoing commercial interest in this compound . The report purportedly provides:

  • Comprehensive data on global and regional markets

  • Description of application areas and related patterns

  • Overview of the market and suppliers

  • Pricing information in regional markets

The existence of this detailed market report indicates that the compound maintains commercial relevance, likely due to its pharmaceutical applications.

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